Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
Description
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is an organometallic compound with the molecular formula C12H18BF4IrN2 . It is a yellow powder that is widely used in various fields of chemistry due to its unique properties and reactivity . This compound is particularly notable for its role as a catalyst in organic synthesis and its applications in industrial chemistry .
Properties
CAS No. |
32679-03-1 |
|---|---|
Molecular Formula |
C12H18BF4IrN2- |
Molecular Weight |
469.31 g/mol |
IUPAC Name |
bis(acetonitrile);(5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7?;;;; |
InChI Key |
MPKOISRNESCABF-IIMKRFFBSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and acetonitrile in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
IrCl3+C8H12+2CH3CN+NaBF4→[Ir(C8H12)(CH3CN)2]BF4+3NaCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity . The process involves careful control of the reaction environment to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to metallic iridium.
Substitution: The acetonitrile ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of the desired ligand and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands.
Scientific Research Applications
Chemistry:
Material Science: It is used in the preparation of thin films and coatings for electronic and optical applications.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique reactivity and ability to form stable complexes with biological molecules.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial processes.
LED Manufacturing: The compound is used in the synthesis of materials for light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate exerts its effects involves the coordination of the iridium center with various ligands. The iridium atom acts as a central metal ion that can form stable complexes with different ligands, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the ligands present in the system .
Comparison with Similar Compounds
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure and reactivity but with rhodium instead of iridium.
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Lacks the acetonitrile ligands, leading to different reactivity and applications.
Uniqueness: Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions .
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